molecular formula C13H13FN2O2 B8030667 1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile

1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile

Cat. No.: B8030667
M. Wt: 248.25 g/mol
InChI Key: YSCXKSXYLPCODR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile typically involves multiple steps, including nitration and cyanation reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1-(4-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-5-4-10(8-12(11)16(17)18)13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCXKSXYLPCODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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